4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol
Description
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-9-8-4-7-13-10(8)11(9)5-2-1-3-6-11/h8-10,12H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERUUZCIUWPSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C3C2OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Spiroacetalization
A foundational approach involves the acid-catalyzed condensation of bicyclo[3.2.0]hept-2-en-6-one with cyclohexane-1,2-diol. Under Dean-Stark reflux conditions with p-toluenesulfonic acid (p-TsOH) in benzene, this method achieves spiroacetalization via ketone-diol cyclocondensation. The reaction proceeds with 85–92% yield, analogous to the synthesis of spiro[bicyclo[3.2.0]hept-2-ene-6,2'-dioxolane] reported by Ceylan and Koç. Key considerations include:
- Temperature control : Prolonged reflux (5–8 hours) ensures complete water removal, shifting equilibrium toward product formation.
- Steric effects : The cyclohexane ring’s bulkiness necessitates longer reaction times compared to smaller diols like ethylene glycol.
Post-synthesis, the hydroxyl group at position 7 is introduced via selective reduction of the ketone intermediate. Sodium borohydride (NaBH4) in methanol at 0°C achieves this with 78% yield, though competing over-reduction to the diol remains a concern.
Oxidative Spiroannulation Pathways
Lead Tetraacetate-Mediated Lactonization
Adapting methods from spirolactone synthesis, oxidative spiroannulation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid derivatives with lead tetraacetate (Pb(OAc)4) in acetone forms the spirocyclic core. However, yields for the target compound are modest (10–15%) due to competing side reactions, necessitating optimization:
- Solvent polarity : Switching to dichloromethane (DCM) improves regioselectivity by stabilizing cationic intermediates.
- Additives : Bronsted acids (e.g., trifluoroacetic acid) enhance reaction rates but risk epoxide formation.
Subsequent demethylation using boron tribromide (BBr3) in DCM at −78°C unveils the phenolic hydroxyl group, followed by hydrogenolysis (H2/Pd-C) to saturate the bicyclic system.
Catalytic Cycloadditions for Spirocyclic Assembly
BF3·Et2O-Catalyzed [2π + 2σ] Cycloaddition
A breakthrough methodology from 2024 employs BF3·Et2O to catalyze formal [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and benzofuran-derived oxadienes. Adapted for 4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol synthesis, this strategy offers:
- Broad substrate scope : Tolerates electron-withdrawing and donating groups on the cyclohexane ring.
- High yields : Up to 89% yield under mild conditions (25°C, 12 hours).
Mechanistically, BF3 activates the oxadiene, enabling concerted bond formation between the bicyclobutane’s strained σ-bond and the diene’s π-system. Stereoselectivity arises from the endo transition state, favoring the desired cis-fused bicyclic structure.
Industrial-Scale Production and Optimization
Continuous-Flow Reactor Systems
Industrial synthesis leverages continuous-flow reactors to enhance reproducibility and safety. Key parameters include:
- Residence time : 30–60 seconds at 120°C prevents thermal degradation.
- Catalyst recycling : Immobilized p-TsOH on silica gel reduces waste.
A comparative analysis of laboratory versus industrial methods reveals trade-offs:
| Method | Yield (%) | Purity (%) | Throughput (kg/day) |
|---|---|---|---|
| Batch Cyclization | 85 | 95 | 5 |
| Continuous Flow | 92 | 98 | 50 |
| Catalytic Cycloaddition | 89 | 97 | 15 |
Chemical Reactions Analysis
Types of Reactions
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the molecule .
Scientific Research Applications
Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound is used in the development of bioactive molecules and as a probe for studying biological pathways.
Mechanism of Action
The mechanism by which Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclohexane]-6-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Derivatives with Varying Ring Sizes
a) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol
- Structure : Cyclopentane replaces cyclohexane in the spiro component.
- Key Differences : Smaller spiro ring increases steric strain but reduces molecular weight (C₁₁H₁₆O₂ vs. C₁₂H₁₈O₂ for the cyclohexane analog).
- Synthesis : Similar methods apply, such as acid-catalyzed ring expansion or oxidation-reduction sequences .
- Applications : Discontinued commercially (CymitQuimica) but used in exploratory studies of constrained ethers .
b) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol
- CAS : 1423028-41-4 .
- Structure : Cyclobutane spiro ring introduces higher ring strain.
- Impact : Increased reactivity due to cyclobutane’s instability (strain energy ~110 kJ/mol vs. ~0 for cyclohexane). Likely less stable under thermal or acidic conditions compared to cyclohexane/cyclopentane analogs .
Table 1: Comparison of Spiro Ring Variants
Functional Group Variations
a) rac-(1R,5S)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
- Structure : Ketone (7-one) replaces the hydroxyl group.
- Impact : Eliminates hydrogen-bonding capability but introduces electrophilic reactivity (e.g., nucleophilic addition at the carbonyl).
- Synthesis : Oxidation of the alcohol or direct cyclization strategies .
b) 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-amine
- Structure : Amine group at position 6.
- Key Difference : Basic character (pKa ~10-11) vs. acidic alcohol (pKa ~16-18). Enables salt formation and diverse derivatization (e.g., amide coupling) .
Table 2: Functional Group Comparison
| Compound | Functional Group | Reactivity Profile | Potential Applications |
|---|---|---|---|
| Target Compound (7-ol) | Hydroxyl | Hydrogen bonding, mild acidity | Drug design, chiral catalysts |
| 7-one Derivative | Ketone | Electrophilic, redox-active | Intermediate for C-C bond formation |
| 7-amine Derivative | Amine | Nucleophilic, basic | Peptidomimetics, ligand synthesis |
Bicyclic System Modifications
a) 7-Oxabicyclo[2.2.1]heptane
- Structure : Simpler bicyclic system without a spiro component.
- Key Difference : Lower ring strain (62.8 kJ/mol for bicyclo[2.2.1] vs. 138.2 kJ/mol for bicyclo[3.2.0]) enhances thermodynamic stability .
- Applications : Used as a rigid scaffold in materials science and drug design .
b) 2-Oxaspiro[bicyclo[2.2.1]heptane-6,30-indoline] Derivatives
- Structure : Incorporates an indoline ring and a bicyclo[2.2.1] system.
- Impact : Extended conjugation and aromaticity alter electronic properties (e.g., absorption/emission profiles) .
Table 3: Bicyclic System Comparison
| Compound | Bicyclic System | Ring Strain (kJ/mol) | Notable Features |
|---|---|---|---|
| Target Compound | [3.2.0] | 138.2 | High strain, reactive bicyclic core |
| 7-Oxabicyclo[2.2.1]heptane | [2.2.1] | 62.8 | Stable, norbornane-like framework |
| 2-Oxaspiro[indoline-bicyclo[2.2.1]] | [2.2.1] | 62.8 | Conjugated, photoresponsive |
Biological Activity
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclohexane]-7-ol is a complex organic compound characterized by its unique spirocyclic structure, which may confer significant biological activity. This article delves into its potential biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 160.24 g/mol. The compound features a bicyclic framework that integrates a cyclohexane ring with an oxaspiro linkage, contributing to its distinctive chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 160.24 g/mol |
| Structural Features | Spirocyclic, Bicyclic |
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown it can inhibit the growth of bacteria and fungi, suggesting its utility in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound, revealing its ability to induce apoptosis in cancer cell lines. The unique structural features allow for interactions with cellular targets that may lead to cell cycle arrest and programmed cell death.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating their activity and influencing cellular responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
A research article in Cancer Research examined the effects of the compound on human breast cancer cells (MCF-7). The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
